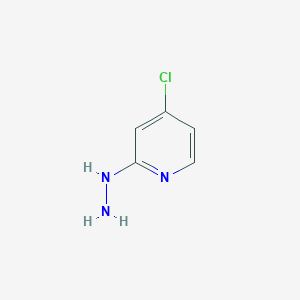

4-Chloro-2-hydrazinylpyridine

Descripción

General Overview and Research Significance of Substituted Hydrazinylpyridines

Substituted hydrazinylpyridines are a class of organic compounds that have garnered considerable attention in the scientific community. The presence of the reactive hydrazinyl group (-NHNH2) on the pyridine (B92270) ring allows for a variety of chemical transformations, making these compounds valuable intermediates in organic synthesis. ontosight.ai The pyridine nucleus itself is a common feature in many biologically active compounds, and the addition of a hydrazinyl moiety often imparts or enhances these properties. mdpi.com

Researchers have extensively studied substituted hydrazinylpyridines for their potential as:

Antimicrobial and Antiviral Agents: The pyridine core is known to be a "privileged nucleus" in drug discovery, and its derivatives have shown promising therapeutic properties. mdpi.com Hydrazinopyridine derivatives have been investigated for their activity against various pathogens. ontosight.ai

Anticancer Agents: Certain hydrazinopyridine derivatives have been explored as potential inhibitors of enzymes involved in cancer cell growth. ontosight.ai

Ligands in Coordination Chemistry: The nitrogen atoms in the pyridine ring and the hydrazinyl group can coordinate with metal ions, leading to the formation of metal complexes with interesting catalytic or material properties.

Building Blocks for Fused Heterocyclic Systems: The hydrazinyl group can participate in cyclization reactions to form fused ring systems like triazolopyridines, which are themselves of significant interest in medicinal chemistry. orgsyn.orgresearchgate.netacs.org

The versatility of substituted hydrazinylpyridines stems from the nucleophilic nature of the hydrazinyl group, which readily reacts with various electrophiles. This reactivity allows for the construction of diverse molecular scaffolds, a crucial aspect of drug discovery and materials science research.

Historical Context of 4-Chloro-2-hydrazinylpyridine Research

The development of synthetic routes to various substituted hydrazinylpyridines has been driven by the need for precursors in different research areas. For example, the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) has been reported as an intermediate in the production of insecticides. researchgate.net The general strategy involves reacting a di- or tri-chlorinated pyridine with hydrazine (B178648) hydrate (B1144303), where the reaction conditions can be controlled to achieve selective substitution. researchgate.netpatsnap.comgoogle.com

The specific compound, this compound, with its distinct substitution pattern, likely emerged as a target for synthesis due to its potential as a building block for more complex molecules. Its structure offers two reactive sites for further functionalization: the hydrazinyl group and the chloro substituent.

Current Research Landscape and Emerging Trends for this compound

Current research involving this compound and its derivatives is multifaceted, with significant efforts in medicinal chemistry and organic synthesis.

One notable application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The general structure of many kinase inhibitors often includes a heterocyclic core that can interact with the ATP-binding site of the enzyme. This compound serves as a valuable starting material for the synthesis of such inhibitors. For instance, it can be used to create pyridotriazine scaffolds, which have shown activity as kinase inhibitors for cell proliferative disorders. acs.org

Another emerging trend is the use of this compound in the synthesis of novel heterocyclic systems. The reactivity of the hydrazinyl group allows for its condensation with various carbonyl compounds to form hydrazones, which can then be cyclized to generate a variety of heterocyclic rings. jst.go.jpresearchgate.netnih.gov These reactions are often used to build libraries of compounds for biological screening.

Furthermore, this compound has found utility as a derivatization reagent in analytical chemistry. A recent study reported its use as a labeling reagent (HP-Cl) for the screening of carbonyl compounds in complex samples, demonstrating good coverage and high sensitivity. chromatographyonline.com This application highlights the versatility of the compound beyond its traditional role as a synthetic intermediate.

The ongoing research into this compound and its derivatives underscores its importance as a versatile chemical tool. Its ability to serve as a scaffold for the creation of diverse and complex molecules ensures its continued relevance in the pursuit of new therapeutic agents and advanced materials.

Structure

2D Structure

Propiedades

IUPAC Name |

(4-chloropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWOSVIWAQWADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663753 | |

| Record name | 4-Chloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364757-36-8 | |

| Record name | 4-Chloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Hydrazinylpyridine

Established Synthetic Routes to 4-Chloro-2-hydrazinylpyridine

The traditional synthesis of this compound primarily relies on nucleophilic aromatic substitution, a fundamental reaction in heterocyclic chemistry.

The most common and direct method for the synthesis of this compound involves the reaction of a dihalopyridine, typically 2,4-dichloropyridine (B17371), with hydrazine (B178648) hydrate (B1144303). This reaction is a classic example of nucleophilic aromatic substitution (SNAr), where the hydrazinyl group (-NHNH2) displaces a halide at the 2-position of the pyridine (B92270) ring. youtube.comrsc.org The regioselectivity of this reaction, favoring substitution at the 2-position over the 4-position, is a key aspect of this synthetic route. wuxiapptec.comresearchgate.net

The reaction is typically carried out by heating 2,4-dichloropyridine with an excess of hydrazine hydrate, which acts as both the nucleophile and often as the solvent. researchgate.net The use of a co-solvent, such as ethanol (B145695) or N,N-dimethylpropanolamine, can also be employed to facilitate the reaction. google.comgoogle.com The reaction temperature and time are crucial parameters that are optimized to maximize the yield of the desired product while minimizing the formation of byproducts. Upon completion, the product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield |

| 2,4-Dichloropyridine | Hydrazine Hydrate | Ethanol/Methanol | Reflux, 4 hours | 97% |

| 2,4-Dichloropyridine | Hydrazine Hydrate | N,N-Dimethylpropanolamine | 130°C, 10 hours | 95% |

| 2,4-Dichloropyridine | Hydrazine Hydrate | DMAC | Reflux, 6 hours | 98% |

This table presents data from various synthetic protocols for this compound, highlighting the reaction conditions and corresponding yields. google.comgoogle.com

While the direct hydrazinolysis of 2,4-dichloropyridine is the most prevalent method, alternative strategies have been explored. One such approach involves the use of 2-fluoro-3-chloropyridine as a starting material, which is reacted with hydrazine hydrate in ethanol at room temperature. google.com However, the synthesis of the fluorinated starting material can be challenging. google.com

Another potential, though less direct, route could involve the diazotization of 2-amino-4-chloropyridine, followed by reduction of the resulting diazonium salt. This multi-step process is generally less efficient than the direct nucleophilic substitution.

Advanced Synthetic Strategies and Process Optimization

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of chemical processes. These principles have been applied to the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.nettubitak.gov.tr This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 1,2,4-triazolo[4,3-a]pyridine, which often utilize hydrazinylpyridines as key intermediates. nih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. organic-chemistry.orgresearchgate.net This method is recognized for its advantages in being environmentally friendly, offering facile work-up procedures, and providing high yields. tubitak.gov.tr The application of microwave technology to the synthesis of this compound from 2,4-dichloropyridine and hydrazine hydrate offers a promising avenue for process optimization. researchgate.net

| Synthesis Method | Reaction Time | Yield | Advantages |

| Conventional Heating | 6-9 hours | 77% | Standard laboratory procedure |

| Microwave Irradiation | 60-200 seconds | 90% | Reduced reaction time, increased energy efficiency, higher yield |

This table compares conventional and microwave-assisted synthesis for a representative hydrazide, illustrating the benefits of microwave technology. researchgate.net

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, several green chemistry principles can be applied. The development of solvent-free or "no solvent" reaction conditions is a key goal, as solvents contribute significantly to chemical waste. nih.gov Catalyst-free reactions, where possible, are also preferred to avoid the use of potentially toxic and expensive metal catalysts. rsc.org

Furthermore, optimizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. The direct nucleophilic substitution of 2,4-dichloropyridine with hydrazine hydrate generally has a good atom economy. Efforts to minimize waste can be quantified by metrics such as the E-factor, which is the ratio of the mass of waste to the mass of the product. nih.gov Hydrazine-free synthetic routes are also being explored for the synthesis of related nitrogen-containing compounds to enhance safety and sustainability. rsc.org

The transition of a synthetic route from laboratory scale to industrial production presents numerous challenges. For the synthesis of this compound, a key consideration is the management of the highly reactive and potentially hazardous hydrazine hydrate, especially when used in large excess. researchgate.net On a larger scale, the use of a significant excess of a reagent is economically and environmentally undesirable. Therefore, process optimization to reduce the molar equivalents of hydrazine hydrate is a critical step for scale-up.

Furthermore, reaction conditions such as temperature control, mixing, and product isolation need to be carefully controlled and adapted for larger reaction vessels. The choice of solvent also becomes more critical at scale, with considerations for cost, safety, and ease of recovery and recycling. The development of robust and scalable work-up and purification procedures is essential to ensure the consistent quality and yield of this compound on a multi-kilogram scale. researchgate.net

Reactivity and Derivatization of the this compound Scaffold

The strategic derivatization of this compound can be systematically approached by targeting either the hydrazine group or the chlorine atom. The electronic properties of the pyridine ring, influenced by the electron-donating hydrazine group and the electron-withdrawing chlorine atom, govern the regioselectivity and feasibility of these transformations.

The hydrazine group, being a potent nucleophile, is the primary site for a variety of chemical reactions, including condensation, oxidation, reduction, and nucleophilic substitution.

The reaction of this compound with aldehydes and ketones readily forms the corresponding hydrazones. This condensation reaction is a cornerstone for the synthesis of a multitude of heterocyclic systems through subsequent intramolecular cyclization. For instance, the condensation of a related compound, 4-chloro-2-hydrazino-6-methylpyrimidine, with acetylacetone (B45752) in refluxing ethanol leads to the formation of a pyrazole (B372694) derivative. rsc.org A similar reaction can be expected for this compound, where the initial hydrazone formation is followed by an intramolecular cyclization to yield a pyrazolopyridine core.

The general mechanism for hydrazone formation involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by dehydration. researchgate.net These hydrazone intermediates are often stable and can be isolated, but they also serve as key precursors for further transformations.

Table 1: Examples of Hydrazone Formation and Cyclization Reactions

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| 4-chloro-2-hydrazino-6-methylpyrimidine | Acetylacetone | Pyrazole derivative | rsc.org |

| 2,3-dichloropyridine (B146566) (precursor to 3-chloro-2-hydrazinopyridine) | Aldehydes | Hydrazone derivatives | researchgate.net |

The hydrazine moiety in this compound can undergo oxidation. While direct oxidation to form a diazene (B1210634) or further to a pyridine is possible, a more synthetically useful application is the oxidative cyclization of its derivatives. For example, hydrazones derived from this compound can be subjected to oxidative cyclization to form fused heterocyclic systems. This strategy is employed in the synthesis of triazolopyridines, where the hydrazone is treated with an oxidizing agent to facilitate the ring closure.

The hydrazine group can be reduced, typically involving the cleavage of the nitrogen-nitrogen bond. Catalytic hydrogenation is a common method for such transformations. While specific examples for the reduction of this compound are not prevalent in the literature, the reduction of hydrazines to amines is a well-established reaction. rsc.org Catalysts such as Raney Nickel in the presence of a hydrogen donor like hydrazine hydrate can be employed for the reduction of various functional groups and could potentially be used for the reductive cleavage of the N-N bond in the hydrazine moiety, which would yield 2-amino-4-chloropyridine. mdma.chmasterorganicchemistry.comyoutube.comlookchem.com It is important to note that under certain catalytic hydrogenation conditions, the chlorine atom on the pyridine ring could also be susceptible to reduction (hydrodechlorination). google.com The choice of catalyst and reaction conditions is therefore crucial to achieve selective reduction. rsc.orgasianpubs.orggoogle.comresearchgate.netnih.gov

The terminal amino group of the hydrazine moiety is nucleophilic and can react with various electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides yields N-acylhydrazide derivatives. This reaction typically occurs at the more nucleophilic terminal nitrogen. However, the formation of 1,2-diacylhydrazines can be a competing process, especially with reactive acylating agents. orgsyn.orggoogle.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides provides the corresponding N-sulfonylhydrazides.

Alkylation: Direct alkylation of hydrazines can be complex due to the potential for multiple alkylations and the formation of isomeric products. organic-chemistry.org However, methods for the selective alkylation of hydrazine derivatives have been developed. organic-chemistry.org

These derivatizations are crucial for modifying the electronic and steric properties of the molecule and for introducing new functionalities for further synthetic elaborations.

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack by withdrawing electron density through resonance and inductive effects. stackexchange.comyoutube.com This makes the 4-chloro substituent a good leaving group in the presence of suitable nucleophiles.

Common nucleophilic substitution reactions at the 4-position include:

Amination: Reaction with primary and secondary amines can displace the chlorine to form 4-aminopyridine (B3432731) derivatives. researchgate.net

Alkoxylation: Alkoxides, such as sodium ethoxide, can react to yield 4-alkoxypyridine derivatives. pearson.com

Thiolation: Thiolates can displace the chlorine to form 4-thiopyridine derivatives. sci-hub.se

Table 2: Nucleophilic Aromatic Substitution Reactions of 4-Chloropyridines

| Nucleophile | Product Type | Ref. |

| Primary/Secondary Amines | 4-Aminopyridines | researchgate.net |

| Alkoxides | 4-Alkoxypyridines | pearson.com |

| Thiolates | 4-Thiopyridines | sci-hub.se |

Furthermore, the chlorine atom can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for carbon-carbon bond formation.

Suzuki Coupling: The reaction of 4-chloropyridines with arylboronic acids in the presence of a palladium catalyst and a base yields 4-arylpyridine derivatives. This reaction is generally successful for 4-chloropyridines, providing a direct route to biaryl compounds. rsc.orgresearchgate.netthieme-connect.commdpi.comacs.org

Heck Coupling: The palladium-catalyzed reaction of 4-chloropyridines with alkenes can also be achieved to form 4-vinylpyridine (B31050) derivatives. organic-chemistry.orgwikipedia.orgyoutube.comresearchgate.net

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents at the 4-position.

Cyclization Reactions for Fused Heterocyclic Systems

The hydrazinyl group of this compound is a key functional moiety that enables a variety of cyclization reactions to form fused heterocyclic systems. This is a common strategy for the synthesis of bicyclic and polycyclic heteroaromatic compounds.

The reaction of 2-hydrazinylpyridines with one-carbon synthons is a well-established method for the synthesis of nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyridines. researchgate.netchemicalbook.comorganic-chemistry.org For this compound, this can be achieved through a two-step process. First, acylation of the hydrazinyl group with a reagent like chloroacetyl chloride would yield the corresponding N'-acylhydrazinyl intermediate. researchgate.net Subsequent intramolecular cyclization, often promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃), would lead to the formation of the fused triazole ring, resulting in a 7-chloro-3-(chloromethyl)- nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyridine derivative. Alternatively, reaction with urea (B33335) under microwave irradiation is another method to form the triazolone ring. chemicalbook.com

The synthesis of fused pyrimidine (B1678525) rings can be achieved by reacting the hydrazinyl group with appropriate 1,3-dielectrophiles. For example, the reaction of a hydrazinylpyridine with a β-ketoester or a malonic ester derivative can lead to the formation of a pyrazolo[1,5-a]pyrimidine, a purine (B94841) analogue. While direct examples with this compound are scarce, the general methodology is well-documented for other hydrazino-heterocycles. The reaction of this compound with diethyl malonate in the presence of a base, followed by cyclization, could potentially yield a 7-chloro-pyridopyrimidine derivative.

The Knorr pyrazole synthesis and related reactions involve the condensation of a hydrazine with a 1,3-dicarbonyl compound. This is a highly efficient method for constructing the pyrazole ring. A close analogue, 4-chloro-2-hydrazino-6-methylpyrimidine, has been shown to react with acetylacetone (a 1,3-dicarbonyl compound) in refluxing ethanol to give the corresponding 2-(3,5-dimethyl-1H-pyrazol-1-yl) derivative. heteroletters.org Applying this methodology to this compound, its reaction with acetylacetone would be expected to yield 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. Similarly, reaction with diethyl maleate (B1232345) in the presence of sodium ethoxide has been used to synthesize pyrazolidinone derivatives from 3-chloro-2-hydrazinopyridine (B1363166). google.com This demonstrates the versatility of the hydrazinyl group in forming five-membered heterocyclic rings.

The formation of a thiazole (B1198619) ring fused to or substituted on the pyridine core can be envisioned through the Hantzsch thiazole synthesis. youtube.comnih.gov This would typically require a two-step process starting from this compound. First, the hydrazinyl group would need to be converted to a thiosemicarbazide (B42300) moiety. This can be achieved by reaction with an isothiocyanate. The resulting thiosemicarbazide can then be reacted with an α-haloketone, such as 2-bromoacetophenone. The sulfur atom of the thiourea (B124793) part acts as a nucleophile, attacking the α-carbon of the haloketone, followed by intramolecular condensation and dehydration to form the thiazole ring. nih.govresearchgate.net This would result in a 2-(thiazol-2-yl)hydrazinyl-4-chloropyridine derivative.

The following table summarizes the cyclization reactions of this compound to form various fused heterocyclic systems.

| Heterocyclic System | Reagents | Key Intermediate/Product |

| Triazolopyridine | 1. Chloroacetyl chloride 2. POCl₃ | 7-Chloro-3-(chloromethyl)- nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyridine |

| Pyrimidine | Diethyl malonate | 7-Chloro-pyridopyrimidine derivative |

| Pyrazole | Acetylacetone | 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine |

| Thiazole | 1. Isothiocyanate 2. α-Haloketone | 2-(Thiazol-2-yl)hydrazinyl-4-chloropyridine derivative |

Mechanistic Studies of this compound Reactions

The mechanistic pathways of reactions involving this compound are primarily governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom. This inherent electronic characteristic facilitates nucleophilic aromatic substitution (SNAr) reactions, a key transformation for this class of compounds.

The nucleophilic substitution of the chlorine atom in this compound proceeds via the well-established nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is distinct from SN1 and SN2 reactions, as it occurs on an sp²-hybridized carbon of the aromatic ring. The electron-withdrawing nature of the pyridine ring nitrogen is crucial for activating the ring towards nucleophilic attack. stackexchange.com

The SNAr mechanism for this compound can be described in two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the pyridine ring, including onto the ring nitrogen, which provides significant stabilization. The presence of the electron-donating hydrazinyl group at the 2-position can influence the electron density of the ring and, consequently, the rate of this step.

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step results in the formation of the final substituted product.

Kinetic studies on analogous substituted pyridines, such as 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) reacting with secondary amines, have shown that the first step, the nucleophilic attack, is typically the rate-determining step. researchgate.net The reaction rates are influenced by the electron-withdrawing strength and the position of the substituents on the pyridine ring. nih.gov For instance, the Brønsted-type plots for these reactions are linear, indicating a direct relationship between the nucleophilicity of the attacking species and the reaction rate. researchgate.net

| Nucleophile (Secondary Amine) | kobs (s-1) | βnuc |

|---|---|---|

| Morpholine | Data not available in search results | 0.52 |

| Piperidine | Data not available in search results | |

| Pyrrolidine | Data not available in search results |

This table is based on kinetic studies of 2-methoxy-3-nitropyridine and is intended to be illustrative of the types of data obtained in mechanistic studies of SNAr reactions on substituted pyridines. The βnuc value indicates the sensitivity of the reaction to the basicity of the nucleophile. researchgate.net

Electrochemical studies provide valuable insights into the redox properties of molecules and can elucidate the mechanisms of electron transfer processes. While specific electrochemical data for this compound is limited, the behavior of related hydrazinyl compounds and substituted pyridines can be used to infer its electrochemical characteristics.

The electrochemical oxidation of hydrazine and its derivatives is generally an irreversible process that involves the transfer of multiple electrons. researchgate.netyoutube.com Studies on various hydrazine compounds have shown that the oxidation process often involves a four-electron transfer, leading to the formation of nitrogen gas. researchgate.netyoutube.com The overpotential for this oxidation can be influenced by the electrode material and the presence of mediators. electrochemsci.org

The electrochemical behavior of this compound would be influenced by both the hydrazinyl and the chloro-pyridine moieties. The hydrazinyl group is expected to be the primary site of oxidation. The presence of the electron-withdrawing chlorine atom and the pyridine ring would likely affect the oxidation potential of the hydrazinyl group. Conversely, the electron-donating hydrazinyl group would influence the reduction potential of the chloro-pyridine system. Studies on substituted pyridines have shown that electron-donating groups generally increase the electron density on the ring, which can affect their electrochemical properties. nih.govrsc.org

Cyclic voltammetry is a key technique used to study these transformations. For hydrazine derivatives, cyclic voltammograms typically show an irreversible oxidation peak. researchgate.nettandfonline.com The peak potential and current can provide information about the kinetics and thermodynamics of the electron transfer process.

The table below summarizes typical electrochemical data for the oxidation of hydrazine, which can serve as a reference for understanding the potential electrochemical behavior of the hydrazinyl moiety in this compound.

| Compound | Electrochemical Process | Key Findings | Technique |

|---|---|---|---|

| Hydrazine | Electro-oxidation | Irreversible, diffusion-controlled, four-electron transfer. researchgate.net | Cyclic Voltammetry, Chronoamperometry |

| Substituted Hydrazines | Electro-oxidation | Oxidation potential is influenced by substituents. researchgate.net | Cyclic Voltammetry |

| Substituted Pyridines | Redox Behavior | Electron-donating groups increase electron density at the metal center in complexes. nih.gov | Cyclic Voltammetry |

This table presents a summary of findings from electrochemical studies on hydrazine and related compounds to provide a basis for understanding the expected electrochemical behavior of this compound.

Iii. Spectroscopic Characterization and Structural Elucidation in 4 Chloro 2 Hydrazinylpyridine Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4-Chloro-2-hydrazinylpyridine, various NMR experiments are used to map out the proton and carbon frameworks and to analyze more complex structural features.

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. In this compound, the pyridine (B92270) ring contains three aromatic protons, and the hydrazinyl group (-NHNH₂) contains three protons attached to nitrogen atoms. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine ring and the chlorine substituent, as well as the electron-donating nature of the hydrazinyl group.

The proton at position 6 (H-6) is expected to appear at the most downfield shift due to its proximity to the ring nitrogen. The proton at position 5 (H-5) would be influenced by the adjacent chloro group, and the proton at position 3 (H-3) would be adjacent to the hydrazinyl group. The protons of the hydrazinyl group (NH and NH₂) are exchangeable and may appear as broad signals, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Spectral Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.5 - 6.7 | Doublet (d) | J(H-3, H-5) ≈ 2.0 Hz (meta-coupling) |

| H-5 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-5, H-6) ≈ 5.5 Hz (ortho-coupling), J(H-5, H-3) ≈ 2.0 Hz (meta-coupling) |

| H-6 | 7.8 - 8.0 | Doublet (d) | J(H-6, H-5) ≈ 5.5 Hz (ortho-coupling) |

| -NH- | 7.5 - 8.5 | Broad singlet (br s) | - |

| -NH₂ | 4.0 - 5.0 | Broad singlet (br s) | - |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment and bonding. The this compound molecule has five distinct carbon atoms in the pyridine ring. The chemical shifts of these carbons are significantly affected by the substituents. The carbon atom C-2, bonded to the hydrazinyl group, and C-4, bonded to the chlorine atom, are expected to show the largest shifts. The carbon atoms directly attached to nitrogen (C-2 and C-6) will be significantly deshielded.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 105 - 110 |

| C-4 | 145 - 150 |

| C-5 | 115 - 120 |

| C-6 | 148 - 153 |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

While this compound itself is not chiral and has limited conformational flexibility in its pyridine ring, advanced NMR techniques are crucial for studying its derivatives or its interactions with other molecules. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity between protons, which is vital for conformational analysis of flexible side chains in derivatives.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the ¹H and ¹³C signals.

HSQC correlates directly bonded proton and carbon atoms, confirming which proton is attached to which carbon.

HMBC reveals correlations between protons and carbons that are two or three bonds away, which helps to piece together the complete molecular structure and confirm the substitution pattern on the pyridine ring.

These advanced methods are particularly important when analyzing reaction products of this compound, for instance, in the formation of hydrazones, to confirm the E/Z stereochemistry around the newly formed C=N double bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the hydrazinyl group typically appear as distinct bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching of the pyridine ring is expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching (Hydrazinyl) | 3200 - 3400 | Medium - Strong |

| Aromatic C-H Stretching | 3000 - 3100 | Medium - Weak |

| N-H Bending (Hydrazinyl) | 1600 - 1650 | Medium |

| Aromatic C=N & C=C Stretching | 1400 - 1600 | Medium - Strong (multiple bands) |

| C-Cl Stretching | 600 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular formula C₅H₆ClN₃), the exact mass is 143.0250 Da.

The mass spectrum would show a molecular ion peak (M⁺) at m/z 143. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 145 with approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound. nih.gov

Common fragmentation pathways would likely involve the loss of the hydrazinyl group or parts of it. For instance, the loss of NH₂ (16 Da) or N₂H₃ (31 Da) could occur. Another possible fragmentation is the loss of a chlorine atom (35/37 Da) or the elimination of HCl (36/38 Da).

Predicted Mass Spectrometry Data for this compound:

| Ion/Fragment | Predicted m/z | Description |

| [M]⁺ | 143/145 | Molecular ion (containing ³⁵Cl/³⁷Cl) |

| [M+H]⁺ | 144/146 | Protonated molecular ion (in ESI or CI) uni.lu |

| [M-NH₂]⁺ | 127/129 | Loss of an amino radical |

| [M-N₂H₃]⁺ | 112/114 | Loss of a hydrazinyl radical |

| [M-Cl]⁺ | 108 | Loss of a chlorine atom |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

A key feature would be the formation of intermolecular hydrogen bonds involving the hydrazinyl group's N-H protons as donors and the pyridine ring nitrogen or the nitrogen atoms of adjacent hydrazinyl groups as acceptors. nih.gov These hydrogen bonds would link the molecules into a complex three-dimensional network, significantly influencing the compound's melting point and solubility. The Cl…H and N…H contacts would also play a crucial role in the crystal packing. The precise bond lengths and angles would be consistent with a substituted aromatic pyridine system.

Crystallographic Data for the Analogous Compound 1-(3-Chloropyridin-2-yl)hydrazine nih.gov:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.637(2) |

| b (Å) | 3.9060(8) |

| c (Å) | 13.946(3) |

| β (°) | 103.46(3) |

| Volume (ų) | 616.5(2) |

| Z | 4 |

This data for a positional isomer suggests the type of crystal lattice and packing that could be expected for this compound.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from electron promotions from lower energy molecular orbitals to higher energy ones. These transitions are primarily associated with the π-electron system of the pyridine ring and the non-bonding electrons of the hydrazinyl and chloro substituents.

The electronic spectrum of this compound is expected to exhibit two main types of transitions:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridine ring. Substituted pyridines typically show strong absorption bands in the UV region corresponding to these transitions. The presence of substituents like chlorine and hydrazinyl groups can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λmax) compared to unsubstituted pyridine.

n → π* Transitions: These transitions involve the promotion of non-bonding electrons (from the nitrogen atoms of the pyridine ring and the hydrazinyl group) to antibonding π* orbitals. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

While specific experimental data for this compound is not widely published, analysis of structurally similar compounds, such as other substituted pyridines and hydrazones, provides insight into its expected spectroscopic behavior. For instance, studies on 2-chloropyridine (B119429) have explored its charge-transfer complexes, which are characterized by distinct UV-Vis absorption bands. researchgate.net Similarly, various hydrazone derivatives exhibit characteristic absorption maxima related to their extended conjugation. acs.orgnih.gov A spectrophotometric assay developed for hydralazine, a related hydrazine (B178648) derivative, shows an absorption maximum at 460 nm after derivatization, highlighting the role of the hydrazine moiety in the molecule's electronic properties. nih.gov

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (Pyridine Ring) → π* (Pyridine Ring) | 200-300 nm | High |

Note: The exact λmax and molar absorptivity (ε) values require experimental determination and can be influenced by solvent polarity.

Purity Assessment Techniques (e.g., HPLC)

Ensuring the purity of a chemical compound is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an essential tool for assessing the purity of this compound. researchgate.net

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyridine derivatives. researchgate.netnih.gov In this technique, the compound is separated based on its hydrophobic character. A nonpolar stationary phase (typically a C18 or C8 silica-based column) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com

The purity of this compound would be determined by injecting a solution of the compound into the HPLC system. The chromatogram would ideally show a single major peak corresponding to the compound. The presence of any additional peaks would indicate impurities. The area of the main peak relative to the total area of all peaks is used to calculate the purity percentage. Method validation according to ICH guidelines is crucial to ensure the accuracy, precision, and robustness of the analytical procedure. researchgate.net

Several HPLC methods have been developed for pyridine-based compounds, demonstrating the utility of this technique. helixchrom.comsielc.com For example, methods for analyzing pyridine and its isomers often use mixed-mode or reverse-phase columns with mobile phases containing acetonitrile and buffer solutions, with UV detection typically set around 250 nm. sielc.com In the synthesis of related compounds like 4-chloro-2-methylpyridine-N-oxide, HPLC has been successfully employed to confirm purities as high as 99.1%. patsnap.com

Table 2: Typical RP-HPLC Conditions for Purity Analysis of Pyridine Derivatives

| Parameter | Description |

|---|---|

| Column | Octadecyl (C18) or Octyl (C8) silica |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Buffer (e.g., phosphate, acetate, or ammonium (B1175870) formate) |

| Detector | UV-Vis Diode Array Detector (DAD) or UV Detector (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Note: Specific conditions would need to be optimized for the analysis of this compound to achieve the best separation and peak shape.

Iv. Computational and Theoretical Studies of 4 Chloro 2 Hydrazinylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.govaimspress.com For compounds related to 4-Chloro-2-hydrazinylpyridine, such as its isomer 3-chloro-2-hydrazinopyridine (B1363166) and its derivatives, DFT calculations have been employed to optimize molecular geometries and compute various structural parameters. mdpi.comnih.gov These studies typically utilize basis sets like 6-311G(d,p) or 6-31G(d,p) with hybrid functionals such as B3LYP to achieve a balance between accuracy and computational cost. nih.govijesit.com The optimized geometry provides the most stable conformation of the molecule, which is the foundation for calculating other properties, including electronic charge distribution and chemical reactivity descriptors. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. ijesit.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In studies of related chloropyridine and hydrazone derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. For instance, a DFT study on (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol revealed a HOMO-LUMO gap of 0.13061 atomic units (a.u.). nih.gov In this molecule, the HOMO and LUMO are localized across the plane extending from the phenol (B47542) ring to the dinitrobenzene ring, indicating the pathway for intramolecular charge transfer. nih.gov Similarly, calculations for 5-chloro-2-hydroxypyridine (B146416) have also been performed to determine its HOMO-LUMO energies. ijesit.com These analyses help to explain the charge transfer interactions within the molecule. ijesit.com

Table 1: Frontier Molecular Orbital Energies for Related Compounds Calculated by DFT

| Compound | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (ΔE) (a.u.) | Reference |

|---|---|---|---|---|

| (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol | -0.24019 | -0.10958 | 0.13061 | nih.gov |

| 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile | -6.354 eV | -2.712 eV | 3.642 eV | nih.gov |

DFT calculations are highly effective in predicting the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. nih.govaimspress.comnih.gov Theoretical spectra, when compared with experimental data, can confirm the molecular structure and aid in the assignment of spectral bands. nih.gov

For 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP), a derivative of the closely related 3-chloro-2-hydrazinopyridine, vibrational frequencies were calculated using the DFT/B3LYP method with the 6-31G(d,p) basis set. nih.gov The calculated wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govnih.gov The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of each vibrational mode. nih.govchemrxiv.org

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These calculated shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show a strong correlation with experimental NMR data, aiding in the structural elucidation of complex organic molecules. nih.govresearchgate.net

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Hydrazone-Pyridine Compound (CCPEHP)

| Vibrational Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Reference |

|---|---|---|---|---|

| N-H stretch | 3248 | - | 3260 | nih.gov |

| C-H stretch (pyridine) | 3088 | 3085 | 3088 | nih.gov |

| C=N stretch (hydrazone) | 1602 | 1602 | 1600 | nih.gov |

| C-Cl stretch | 700 | 700 | 699 | nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.netresearchgate.net This method is widely used in drug discovery to understand the binding mechanisms of potential drug candidates and to estimate their binding affinity. jst.go.jp

Derivatives of chloropyridines and hydrazones have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various biological targets. For example, a derivative synthesized from 3-chloro-2-hydrazinopyridine was investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov The docking results showed that the compound fits into the active site of the protease with a strong binding affinity. nih.gov The analysis of the docked pose revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site, which are crucial for its inhibitory activity. nih.gov Similar docking studies have been performed on other pyridine-hydrazone derivatives against targets like acetylcholinesterase (AChE) and lanosterol (B1674476) 14α-demethylase (CYP51), highlighting the versatility of this scaffold in interacting with different enzymes. jst.go.jpmdpi.com

Table 3: Molecular Docking Results for a 3-chloro-2-hydrazinopyridine Derivative against SARS-CoV-2 Main Protease

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine | SARS-CoV-2 Mpro (PDB ID: 6LU7) | -6.4 | THR26, HIS41, CYS44, MET49, GLY143, CYS145, HIS163, MET165, GLU166 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. researchgate.netrsc.org

While specific QSAR studies on this compound were not found, the methodology has been applied to related classes of compounds, such as pyridine (B92270) and quinolone hydrazone derivatives and dihydropyridine (B1217469) derivatives. nih.govresearchgate.net These studies typically involve calculating a wide range of molecular descriptors, which can be constitutional, topological, electronic, or quantum-chemical in nature. Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques are then used to build a predictive model. nih.gov

For example, a 2D-QSAR study on novel pyridine and quinolone hydrazone derivatives identified descriptors that control their antimicrobial and antitubercular activities. researchgate.net Similarly, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), was used for quinazolinone derivatives containing hydrazone structures to guide the design of new antitumor agents. rsc.org Such models provide valuable insights into the structural features required for a desired biological response, facilitating the rational design of new therapeutic agents. rsc.org

V. Applications of 4 Chloro 2 Hydrazinylpyridine and Its Derivatives in Advanced Materials and Medicinal Chemistry

Pharmaceutical and Medicinal Chemistry Applications

The inherent reactivity of the hydrazinyl group in 4-chloro-2-hydrazinylpyridine allows for its versatile use as a building block in the synthesis of more complex molecules with potential therapeutic value. The resulting derivatives have been a focal point of numerous studies aiming to discover novel agents for combating cancer and microbial infections.

Derivatives of this compound, especially its hydrazone derivatives, have emerged as a promising class of compounds in anticancer research. Their mechanisms of action are multifaceted, involving direct cytotoxic effects on cancer cells, inhibition of key enzymes involved in cancer progression, induction of programmed cell death, and interaction with critical molecular pathways.

A significant body of research has demonstrated the potent cytotoxic effects of hydrazide-hydrazone derivatives against a wide range of human cancer cell lines. These compounds have shown the ability to inhibit the growth of cancer cells at varying concentrations, often with notable potency.

For instance, a series of pyrroloquinoxaline compounds bearing a hydrazine (B178648) moiety has been identified as promising cytotoxic agents with excellent potency in a panel of cancer cell lines. nih.gov Subsequent studies on new analogues confirmed their efficacy, with some compounds showing IC₅₀ values in the sub-micromolar range across six different human cancer cell lines. nih.gov Another study synthesized a new series of hydrazone derivatives from 4-(2-chloroethyl)semicarbazide and evaluated their antiproliferative activity against human brain (U251) and liver (HepG2) carcinoma cell lines, with some acetophenone (B1666503) and 3-formylindole derivatives showing high cytotoxic activity. researchgate.net

Furthermore, novel hydrazide-hydrazone derivatives have been tested against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. ekb.eg Certain 2-cyano-N'-(1,3-dioxo-1H-inden-2(3H)-ylidene)-3-phenylacrylohydrazide and 4-amino-5-cyano-N'-(1,3-dioxo-1H-inden-2(3H)-ylidene)-6-imino-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide derivatives displayed maximum inhibitory effects, surpassing the reference drug doxorubicin. ekb.eg Similarly, 7-chloroquinolinehydrazones have demonstrated significant cytotoxic effects on a broad panel of 60 cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

Below is a table summarizing the cytotoxic activity of selected hydrazone derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Activity Metric (e.g., IC₅₀) | Observed Effect |

|---|---|---|---|

| Pyrroloquinoxaline-hydrazone derivative | Six human cancer cell lines | Sub-micromolar IC₅₀ values | Potent cytotoxicity |

| Acetophenone-hydrazone derivative | HepG2 (Liver Cancer) | IC₅₀ = 6 and 8 µg/ml | Highest cytotoxic activity |

| 3-Formylindole-hydrazone derivative | U251 (Brain Cancer) and HepG2 (Liver Cancer) | IC₅₀ = 21 µg/ml (U251), 7 µg/ml (HepG2) | Pronounced cytotoxic activity |

| 2-Cyano-N'-(1,3-dioxo-1H-inden-2(3H)-ylidene)-3-phenylacrylohydrazide | MCF-7, NCI-H460, SF-268 | Higher than doxorubicin | Maximum inhibition effect |

| 7-Chloroquinolinehydrazone | 60 human cancer cell lines | Submicromolar GI₅₀ values | Good cytotoxic activity |

| Acridine N-acylhydrazone | A549 (Lung Cancer) | IC₅₀ in the range of 8–17 µM | Decreased metabolic activity |

A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting the activity of crucial enzymes that regulate cell cycle progression and signaling pathways vital for cancer cell proliferation and survival.

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Tetrahydroindazole inhibitors of CDK2/cyclin complexes have been developed from 4-hydrazinylpyridine hydrochloride. These compounds have shown inhibitory activity against the CDK2/cyclin A complex, indicating their potential to arrest the cell cycle.

BRAF Kinase Inhibition: The V600E mutation in the B-Raf kinase is a driver in a significant percentage of cancers. Pyrazolopyridine inhibitors of B-RafV600E have been developed through structure-based design. nih.gov These compounds have demonstrated potent and selective inhibition of the mutated kinase, leading to the suppression of the MAPK signaling pathway and subsequent inhibition of tumor growth in xenograft models. nih.gov

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone in the treatment of hormone-dependent breast cancer. Pyridine-based derivatives have been investigated as aromatase inhibitors, with some showing potent inhibitory activity.

VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several studies have focused on developing inhibitors of VEGFR-2. Phthalazine derivatives with a hydrazone moiety have been synthesized and shown to be potent inhibitors of VEGFR-2. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the enzyme. nih.gov N-acylhydrazone scaffolds have also been explored for the development of novel VEGFR-2 inhibitors, with some derivatives effectively inhibiting neovascularization in in vivo assays. researchgate.net

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Derivatives of this compound have been shown to trigger this process through various mechanisms, including the activation of caspases, which are key executioner enzymes in the apoptotic pathway.

Quinoline-hydrazide derivatives have been reported to induce apoptosis in cancer cells. mdpi.com The activation of caspase-3, a central player in the execution phase of apoptosis, is a common finding in studies investigating the anticancer effects of hydrazone derivatives. Research on quinoline (B57606) hydrazides has shown their ability to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein, ultimately leading to apoptosis. mdpi.com

The anticancer activity of this compound derivatives is also attributed to their interaction with various molecular targets and signaling pathways that are dysregulated in cancer.

In addition to enzyme inhibition, these compounds can interfere with other critical cellular processes. For example, novel 2,4-diarylaminopyrimidine hydrazone derivatives have been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration. nih.gov This inhibition of FAK activity contributes to the antiproliferative and anti-migration effects of these compounds in thyroid cancer cells. nih.gov

Furthermore, quinazoline-based pyrimidodiazepines have been investigated for their anticancer activity, with some derivatives exhibiting high cytostatic and cytotoxic effects. rsc.org COMPARE analysis has suggested that the mechanism of action for some of these compounds may involve DNA binding, similar to the anticancer agent lomustine. rsc.org DNA binding studies have indicated that these compounds can interact with calf thymus DNA through intercalation and groove binding. rsc.org

In addition to their anticancer potential, derivatives of this compound have been extensively studied for their antimicrobial properties. The hydrazone moiety, in particular, is a well-established pharmacophore for antimicrobial activity.

Hydrazide-hydrazones have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.commdpi.com Studies have shown that the nature and position of substituents on the aromatic rings of these molecules can significantly influence their antimicrobial potency. mdpi.com

For instance, certain hydrazide-hydrazone derivatives have shown promising antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with some compounds exhibiting activity twofold higher than the standard drug ampicillin. nih.gov The antimicrobial efficacy of these compounds is often attributed to the presence of the imino (-CH=N-), amino (NH₂), and cyano (CN) groups, with the inclusion of a thiazole (B1198619) ring potentially enhancing their antibacterial characteristics. mdpi.com

The following table provides a summary of the antimicrobial activity of selected hydrazone derivatives.

| Compound Type | Microorganism | Activity Metric (e.g., MIC) | Observed Effect |

|---|---|---|---|

| Hydrazide-hydrazone of 4-trifluoromethylbenzoic acid | Staphylococcus aureus, Escherichia coli | MIC values reported in µM | Activity superior to bacitracin |

| Isonicotinic acid hydrazide-hydrazone | Gram-positive bacteria | MIC = 1.95–7.81 µg/mL | Very strong activity |

| s-Triazine derivative | E. coli, S. aureus | MIC = 12.5 µg/mL (E. coli), 6.25 µg/mL (S. aureus) | Two-fold higher activity than ampicillin |

| Hydrazide hydrazone with thiazole ring | Bacillus subtilis, E. coli, S. aureus, Klebsiella pneumoniae | MIC = 2.5 mg/mL | Potent activity |

| Steroidal hydrazones | Bacillus cereus, MRSA | MIC = 0.37–3.00 mg/mL (B. cereus) | Low to moderate antibacterial activity |

Antimicrobial Activity Research

Antibacterial Properties

Derivatives of this compound have been investigated for their potential as antibacterial agents. The hydrazone linkage, in particular, is a key structural feature in many compounds exhibiting antimicrobial properties. mdpi.com

One area of research has focused on quinoline derivatives. For instance, a series of new hydrazone compounds were synthesized from 7-chloro-4-hydrazinylquinoline. semanticscholar.org Three of these compounds demonstrated good inhibitory action against the growth of Bacillus subtilis. semanticscholar.org Another study synthesized a series of isonicotinic acid hydrazide derivatives and found several to be highly active antimicrobial agents against strains like S. aureus, B. subtilis, and E. coli, with Minimum Inhibitory Concentrations (MICs) ranging from 2.18 to 3.08 μM/mL. mdpi.com

The antibacterial activity of these compounds is often attributed to the presence of specific functional groups. For example, compounds with electron-withdrawing groups such as I, Br, or NO2 have been observed to show better antibacterial activity compared to those with electron-donating groups like OCH3 or OH. nih.gov Research on lactic acid hydrazide-hydrazones showed that a derivative with an electronegative NO2 substituent had high antibacterial activity. nih.gov

| Compound/Derivative Type | Bacterial Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 4-((6-substituted-2-chloroquinolin-3-yl)methylidene]hydrazinyl)-7-chloroquinolines | Bacillus subtilis | Good growth inhibition at 25 μg/mL | semanticscholar.org |

| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli | 2.18–3.08 μM/mL | mdpi.com |

| Lactic acid hydrazide-hydrazones with NO2 group | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64–128 µg/mL | nih.gov |

| Pyridine (B92270) appended 2-hydrazinylthiazole (B183971) derivative (Compound 8b) | Mycobacterium tuberculosis | 6.4 μM | nih.gov |

Antifungal Properties

The development of new antifungal agents is crucial due to the rise of systemic infections with high mortality rates. nih.gov Hydrazine derivatives, including those related to this compound, have shown promise in this area. nih.gov

Research has demonstrated the antifungal activity of various hydrazone derivatives against several Candida species, such as C. albicans, C. parapsilosis, C. tropicalis, C. krusei, C. glabrata, and C. lusitaneae, as well as Trichosporon asahii. sigmaaldrich.commdpi.com In one study, hybrid molecules containing pyrrolidinone rings coupled with a hydrazine moiety exhibited fair to excellent antifungal effects against C. albicans. nih.govmdpi.com Three specific compounds from this series, Hyd.H, Hyd.OCH3, and Hyd.Cl, were found to significantly reduce the viability of C. albicans with rapid fungicidal activity. researchgate.netnih.gov These compounds were also effective against clinically isolated fluconazole- or caspofungin-resistant C. albicans strains. researchgate.netnih.gov

The mechanism of action for some of these compounds appears to involve the fungal cell membrane. sigmaaldrich.commdpi.com Furthermore, certain derivatives have shown the ability to decrease the formation of Candida biofilms, which are notoriously resistant to conventional antifungal therapies. researchgate.net For example, the compound Hyd.OCH3 led to a significant 60% reduction in biofilm formation. researchgate.netnih.gov

| Compound/Derivative Type | Fungal Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 4-pyridin-2-ylbenzaldehyde derivative (13a) | Candida parapsilosis, Trichosporon asahii | 16–32 μg/mL | sigmaaldrich.commdpi.com |

| tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b) | Candida parapsilosis, Trichosporon asahii | 8–16 μg/mL | sigmaaldrich.commdpi.com |

| Hydrazine-based 5-pyrrolidine-2-one compounds (Hyd.H, Hyd.OCH3, Hyd.Cl) | Candida albicans (including resistant strains) | Significant reduction in viability | researchgate.netnih.gov |

| 4-chloropyrazole-based pyridine derivatives (7e, 7f, 7m) | Various fungi | Commendable and diverse antifungal actions | nih.gov |

Antiviral Activity Research

The quest for novel antiviral agents has led researchers to explore various heterocyclic compounds, including derivatives of this compound. Studies have investigated their efficacy against a range of viruses.

One area of investigation has been plant viruses. For example, a series of 4-oxo-4H-quinoline acylhydrazone derivatives were designed and evaluated for their antiviral activities against the tobacco mosaic virus (TMV). nih.gov Several of these compounds exhibited moderate to good antiviral activities in vivo, with some showing higher inactive, curative, and protective activities than the commercial antiviral agent ribavirin. nih.gov Molecular docking studies suggested that one of the more active compounds had a stronger affinity for the TMV coat protein than ribavirin. nih.gov Transmission electron microscopy further revealed that this compound could hinder the self-assembly and growth of the virus. nih.gov

More recently, with the emergence of new viral threats, the focus has shifted to human viruses. Some pyrazine-based small molecules, including pyrazine-triazole conjugates, have shown significant potency against the SARS-CoV-2 virus. nih.gov Additionally, a derivative of epoxybenzooxocinopyridine with an attached 3,4-dihydroquinoxalin-2-one side group demonstrated antiviral activity against SARS-CoV-2. mdpi.com

Antituberculosis Drug Development

The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the development of new antituberculosis drugs. nih.gov Hydrazide and hydrazone derivatives have been a significant area of focus in this research.

Several studies have synthesized and evaluated new hydrazide derivatives for their antituberculosis activity. For instance, new hydrazide derivatives of imidazo[1,2-a]pyridine (B132010) have shown significant inhibition against Mycobacterium tuberculosis H37Rv. nih.gov Similarly, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 2.5 microg/mL, comparable to first-line drugs like ethambutol (B1671381) and rifampicin. nih.gov

The structure-activity relationship is crucial in the design of these potential drugs. For example, in a series of nicotinic acid hydrazides, the introduction of a bromine atom led to a remarkable increase in activity against M. tuberculosis. mdpi.com This highlights the importance of lipophilicity for antimycobacterial activity. mdpi.com Another study on pyridine appended 2-hydrazinylthiazole derivatives found that substituting a 4-fluorophenyl and a methyl group at the imine carbon resulted in a compound with excellent antitubercular activity (MIC value of 6.4 μM). nih.gov

| Compound/Derivative Type | Mycobacterial Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine hydrazide derivatives | Mycobacterium tuberculosis H37Rv | Significant inhibition at 6.25 microg/mL | nih.gov |

| 7-chloro-4-quinolinylhydrazones (3f, 3i, 3o) | Mycobacterium tuberculosis H37Rv | 2.5 microg/mL | nih.gov |

| N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (8c) | Mycobacterium tuberculosis | 6.25 µg/mL | mdpi.com |

| Pyridine appended 2-hydrazinylthiazole derivative (8b) | Mycobacterium tuberculosis | 6.4 μM | nih.gov |

Antimalarial Potential

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. nih.gov Derivatives of this compound, particularly those based on the 4-aminoquinoline (B48711) scaffold, have been a focus of such research. The 7-chloro and 4-amino groups are considered critical for the inhibitory effect on hemozoin formation, a key process in the malaria parasite's lifecycle. nih.gov

Structure-activity relationship studies on 4-aminoquinolines have shown that substitutions at the 7-position with groups other than chloro, such as Br, OCH3, CH3, or CF3, can lead to decreased activity. nih.gov Research on 6-chloro-2-arylvinylquinolines has led to the discovery of potent compounds with low nanomolar antiplasmodial activity against a chloroquine-resistant P. falciparum strain. nih.gov Replacing a phenyl group with a 4-pyridyl group in these structures was found to retain the antiplasmodial potency. nih.gov

Hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores, like pyrano[2,3-c]pyrazole, have also been synthesized and evaluated. One such hybrid compound displayed significant antiplasmodial activities against both chloroquine-sensitive and -resistant strains, with EC50 values of 0.0130 ± 0.0002 μM and 0.02 ± 0.01 μM, respectively. nih.gov

Anti-inflammatory Properties

Hydrazone derivatives have been widely investigated for their potential as anti-inflammatory agents. mdpi.comnih.gov The hydrazone moiety is considered a key pharmacophore that can interact with biological targets involved in inflammation, such as cyclooxygenase (COX) enzymes. mdpi.comnih.gov

The anti-inflammatory activity of these compounds is often evaluated using preclinical models like the carrageenan-induced paw edema test. nih.gov Studies have shown that certain structural features, such as a 4-chlorophenyl substituent, can enhance the anti-inflammatory activity by promoting hydrophobic interactions with COX enzymes. mdpi.com For example, N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido)acetohydrazide derivatives with halogen and dimethylamino groups have exhibited significant anti-inflammatory effects. mdpi.com

Research has also explored biphenyl-4-carboxylic acid hydrazide-hydrazones, which have demonstrated anti-inflammatory activity. researchgate.net The versatility of the hydrazide and hydrazone structures allows for the synthesis of a wide array of derivatives with potential therapeutic applications in inflammatory conditions. mdpi.com

Anticonvulsant Effects

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. frontiersin.org Hydrazone derivatives have shown promise in this area, exhibiting anticonvulsant activity in various experimental models. dovepress.com

The anticonvulsant properties of these compounds are often assessed using the maximal electroshock (MES) seizure model. frontiersin.orgdovepress.com In one study, a series of 1,4-dihydropyridine (B1200194) derivatives were synthesized, and the resulting dihydrazinecarbothioamide compounds showed moderate anticonvulsant activity compared to the standard drug phenytoin. nih.gov Another study on novel derivatives of benzylidene camphor (B46023) with hydrazones, semicarbazones, and thiosemicarbazones also identified compounds with marked anticonvulsant effects. dovepress.com

Research into triazolopyrimidine derivatives has also yielded potent anticonvulsant compounds. One such derivative, compound 6d, showed a median effective dose (ED50) of 15.8 mg/kg in the MES model and 14.1 mg/kg in the pentetrazol (B1679298) (PTZ)-induced seizure model. frontiersin.org Further studies on a series of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones identified a compound with a high protective index, suggesting a good safety profile. nih.gov The anticonvulsant activity of some of these compounds is thought to involve GABA-mediated mechanisms. frontiersin.orgnih.gov

Research on Metabolic Disorders (e.g., Fatty Liver, Arteriosclerosis)

Derivatives containing pyridine and hydrazone-like structures have been investigated as potential therapeutic agents for metabolic disorders, including nonalcoholic fatty liver disease (NAFLD), also known as metabolic dysfunction-associated fatty liver disease (MAFLD), and atherosclerosis. mdpi.comrsc.org The progression of such diseases is often linked to complex metabolic dysfunctions involving inflammation, insulin (B600854) resistance, and abnormal lipid accumulation. rsc.org

One area of research has focused on retinol-binding protein 4 (RBP4), a transporter for all-trans-retinol, whose elevated plasma levels have been associated with obesity, cardiovascular diseases, and hepatic steatosis. mdpi.com The development of RBP4 antagonists is a pharmacological strategy to probe the protein's role in these pathologies. Structure-based drug design has led to the discovery of bicyclic antagonists, moving away from traditional carboxylic acid-containing molecules to explore novel chemical spaces. mdpi.com For instance, compounds such as (6-Chloro- researchgate.netdocumentsdelivered.commdpi.comtriazolo[4,3-a]pyridin-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone were synthesized as part of these efforts to create effective nonretinoid RBP4 antagonists. mdpi.com

Furthermore, the misregulation of sterol transport proteins is linked to conditions like atherosclerosis. nih.gov The synthesis of compound collections inspired by natural sterols aims to identify inhibitors of these transport proteins, representing another avenue through which complex chemical structures are utilized to investigate and potentially intervene in metabolic disease pathways. nih.gov

Neuroprotective Agents

The pyridine and hydrazone motifs are integral to the design of novel neuroprotective agents aimed at combating neurodegenerative conditions like Parkinson's and Alzheimer's disease. mdpi.comsigmaaldrich.com Research has demonstrated that derivatives incorporating these structures can exhibit significant therapeutic potential by targeting key pathological mechanisms.

In the context of Parkinson's disease, which is characterized by the loss of dopaminergic neurons and the aggregation of alpha-synuclein (B15492655) (α-syn), derivatives of 5-(4-pyridinyl)-1,2,4-triazole have been identified as promising neuroprotective agents. mdpi.com One such compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, has shown the ability to inhibit α-syn aggregation. mdpi.com In vivo studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxin model revealed that this compound could increase levels of tyrosine hydroxylase (a key enzyme in dopamine (B1211576) synthesis), reduce α-syn expression, and ameliorate motor deficits in mice. mdpi.com

For Alzheimer's disease, a key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) to increase acetylcholine (B1216132) levels in the brain. sigmaaldrich.com A series of 2-chloro-3-hydrazinopyrazine derivatives were designed and synthesized as potential multifunctional anti-Alzheimer's agents. sigmaaldrich.com Certain compounds from this series demonstrated potent AChE inhibitory effects. One derivative, in particular, was found to be non-toxic in PC12 cells and significantly diminished cytotoxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. sigmaaldrich.com Further research into organofluorine hydrazone derivatives and triazine derivatives has also highlighted their potential as multifunctional agents with antioxidant and kinase-inhibiting features relevant to Alzheimer's treatment. mdpi.comgoogle.com

| Compound Class | Target/Disease Model | Key Research Finding |

| 5-(4-pyridinyl)-1,2,4-triazole derivatives | Parkinson's Disease (α-synuclein aggregation) | Enhanced levels of tyrosine hydroxylase and reduced α-syn expression in an MPTP mouse model. mdpi.com |

| 2-chloro-3-hydrazinopyrazine derivatives | Alzheimer's Disease (AChE inhibition) | Exhibited strong AChE inhibitory effects and reduced Aβ-induced toxicity in PC12 cells. sigmaaldrich.com |

| Organofluorine hydrazone derivatives | Alzheimer's Disease | Investigated as multifunctional agents with CK2 inhibitory and antioxidant properties. mdpi.com |

Agricultural Chemistry Applications